molecular formula C32H36O10 B114773 Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester CAS No. 158792-23-5

Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester

Cat. No.: B114773
CAS No.: 158792-23-5
M. Wt: 580.6 g/mol
InChI Key: UESGSZFVMHDIFM-UHFFFAOYSA-N
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Description

The compound “Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester” is a chemical with the CAS registry number 158792-23-5 . It has a molecular formula of C32H36O10 .

Scientific Research Applications

Synthesis and Structural Analysis

The benzoic acid derivative, "Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester," has been studied in the context of synthesis and crystal structure analysis. Zhao et al. (2010) synthesized a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, and analyzed its structure using single-crystal X-ray diffraction (Zhao et al., 2010).

Biological Activity and Applications

  • Antibacterial Activity : Novel ester and hybrid derivatives of vanillic acid (a related compound) have been synthesized and tested for antibacterial activity. This research, conducted by Satpute et al. (2019), suggests the potential of such compounds in developing new chemotherapeutic agents (Satpute et al., 2019).

  • Antioxidant Properties : Research on phenyl ether derivatives isolated from marine-derived fungi, as conducted by Xu et al. (2017), indicates the presence of compounds with significant antioxidant activities. Although not directly related, this study highlights the potential of benzoic acid derivatives in similar applications (Xu et al., 2017).

  • Prenylated Benzoic Acid Derivatives : Flores et al. (2009) isolated prenylated hydroxybenzoic acids from Piper species, demonstrating their antiparasitic activity against various strains such as Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. This study suggests the role of benzoic acid derivatives in antiparasitic treatments (Flores et al., 2009).

Synthetic Applications

  • Synthesis of Complex Molecules : Kozlov et al. (2006) investigated the use of vanillin esters of substituted benzoic acids in the synthesis of complex molecules such as benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives, indicating the role of benzoic acid derivatives in synthetic chemistry (Kozlov et al., 2006).

Properties

IUPAC Name

4-[2-hydroxy-4-(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O10/c1-12-15(4)24(33)18(7)28(39-10)23(12)32(38)41-26-16(5)13(2)21(25(34)19(26)8)31(37)42-27-17(6)14(3)22(30(35)36)29(40-11)20(27)9/h33-34H,1-11H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGSZFVMHDIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)O)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935995
Record name 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-23-5
Record name PS 990
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Reactant of Route 5
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Reactant of Route 6
Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester

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